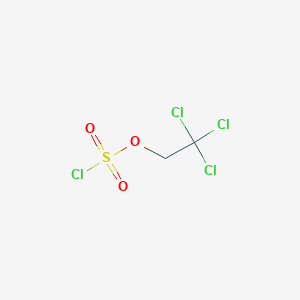

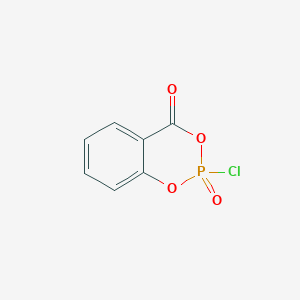

2-Chloro-2H,4H-1,3,2lambda~5~-benzodioxaphosphinine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

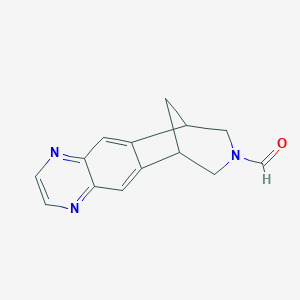

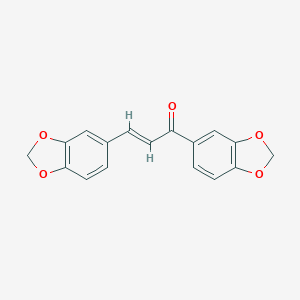

The synthesis of 1,2-benzoxaphosphinines, which includes compounds similar to "2-Chloro-2H,4H-1,3,2lambda5-benzodioxaphosphinine-2,4-dione", typically involves cyclization reactions of certain diones with phosphorus halides. A method for designing novel 1,2-benzoxaphosphinines was demonstrated by reacting 1-(2-hydroxy-phenyl)-3-phenylpropane-1,3-dione with various phosphorus halides in the presence of a base, leading to the formation of different benzoxaphosphinine derivatives (Ali, Assiri, & Hassanin, 2022).

Molecular Structure Analysis

The molecular structures of these compounds are established using various analytical techniques such as elemental analysis and spectral tools. The cyclization process and the nature of the substituents introduced during synthesis significantly influence the molecular structure of the resulting benzoxaphosphinines.

Chemical Reactions and Properties

Benzoxaphosphinines undergo various chemical reactions, including reactions with chloral and hexafluoroacetone, which lead to modifications at specific positions in the molecule. These reactions can result in the formation of new compounds with distinct chemical properties, demonstrating the reactivity and versatility of the benzoxaphosphinine ring system (Mironov et al., 2011).

Physical Properties Analysis

The physical properties of benzoxaphosphinines, including solubility and crystal structure, are influenced by their molecular structure and substituents. Studies on similar compounds have shown that their solubility in supercritical carbon dioxide and other solvents can vary significantly, which is important for their application in various chemical processes (Zacconi et al., 2017).

Chemical Properties Analysis

The chemical properties of benzoxaphosphinines, such as their reactivity with different reagents and potential for forming new bonds and heterocycles, are central to their applications in synthesis and material science. The ability to undergo cascade reactions, for example, is a valuable property that enables the formation of complex structures from simpler precursors (Yan et al., 2021).

Applications De Recherche Scientifique

Reactions with Organic Compounds

A study conducted by Mironov et al. (2011) focused on the reactions of a closely related compound, 2-(5-methyl-2-phenyl-2H-1,2,3-diazaphosphol-4-yl)-4H-1,3,2-benzodioxaphosphinin-4-one, with chloral and hexafluoroacetone. The reaction with chloral targeted the Piii atom, resulting in 2-chlorocarbonylphenyl 2,2-dichlorovinyl phosphonate, whereas hexafluoroacetone incorporated into the dioxaphosphorine cycle, yielding 1,3,2-benzodioxaphosphepine derivatives Mironov et al., 2011.

Structural Investigations

Małecka and Budzisz (2001) conducted a structural investigation on benz[1,2]oxaphosphinane derivatives, closely related to the requested compound, revealing insights into their conformation and intramolecular hydrogen bonds. The study highlighted the significance of hydrogen bonding in stabilizing the molecular structure Małecka & Budzisz, 2001.

Phase Equilibrium Studies

Ji et al. (2010) examined the solid and liquid phase equilibrium of chloro-benzofuran-dione derivatives, which share structural similarities with the requested compound. Their study utilized differential scanning calorimetry to understand the phase behavior, highlighting the eutectic system's characteristics Ji et al., 2010.

Cytotoxic Effects and Alkylating Properties

Research by Budzisz et al. (2003) on the cytotoxic effects and alkylating properties of coumarin derivatives, including those with phosphonic analogues, could provide insights into the biological activities of similar phosphorous-containing heterocycles. This study emphasizes the relationship between compound structure and biological activity, particularly in the context of potential therapeutic applications Budzisz et al., 2003.

Propriétés

IUPAC Name |

2-chloro-2-oxo-1,3,2λ5-benzodioxaphosphinin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClO4P/c8-13(10)11-6-4-2-1-3-5(6)7(9)12-13/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVJIYKJXYWOZRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OP(=O)(O2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClO4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30286552 |

Source

|

| Record name | 2-Chloro-2H,4H-1,3,2lambda~5~-benzodioxaphosphinine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-2H,4H-1,3,2lambda~5~-benzodioxaphosphinine-2,4-dione | |

CAS RN |

5381-98-6 |

Source

|

| Record name | NSC46474 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-2H,4H-1,3,2lambda~5~-benzodioxaphosphinine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinyl)ethyl]-3H-1,2,4-triazole-3,5(4H)-dione](/img/structure/B24017.png)

![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B24021.png)